molecular formula C16H21N5O3 B2355311 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1396813-99-2

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2355311
CAS No.: 1396813-99-2
M. Wt: 331.376
InChI Key: BWENYWKIVGCHGT-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a pyrazine ring, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the pyrrolidinone and pyrazine rings, followed by the coupling of these rings with the piperidine moiety. Common reagents used in these reactions include acetic anhydride, pyrazine, and piperidine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide stands out due to its unique combination of a pyrazine ring and a piperidine ring. This structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c22-14(11-21-15(23)1-2-16(21)24)19-9-12-3-7-20(8-4-12)13-10-17-5-6-18-13/h5-6,10,12H,1-4,7-9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWENYWKIVGCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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